molecular formula C8H9NO3 B1608265 (2-Methyl-5-nitrophenyl)methanol CAS No. 22474-47-1

(2-Methyl-5-nitrophenyl)methanol

Cat. No. B1608265
CAS RN: 22474-47-1
M. Wt: 167.16 g/mol
InChI Key: IBQRNQSJJZLSTK-UHFFFAOYSA-N
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Description

“(2-Methyl-5-nitrophenyl)methanol” is a covalent organic compound . It has a molecular weight of 167.16 and its IUPAC name is (2-methyl-5-nitrophenyl)methanol . It is typically solid at room temperature .


Synthesis Analysis

The synthesis of “(2-Methyl-5-nitrophenyl)methanol” has been reported in various studies . For instance, one study reported the synthesis of a similar compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, which is a potential template for drug design against chronic myelogenous leukemia .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-5-nitrophenyl)methanol” is represented by the linear formula C8H9NO3 . An X-ray diffraction analysis revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .


Chemical Reactions Analysis

“(2-Methyl-5-nitrophenyl)methanol” has been used as a reactant in the preparation of pyranocarbazole alkaloids . A study reported an efficient and green nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .


Physical And Chemical Properties Analysis

“(2-Methyl-5-nitrophenyl)methanol” has a molecular weight of 167.16 . It is typically solid at room temperature . The density is 1.272g/cm3 and the boiling point is 342.1ºC at 760 mmHg .

Scientific Research Applications

1. m-Aryloxy Phenols

  • Application Summary: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions .
  • Results or Outcomes: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

2. (2-nitrophenyl)methanol Derivatives

  • Application Summary: Compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
  • Methods of Application: The synthesis and biochemical evaluation of a comprehensive series of (2-nitrophenyl)methanol derivatives were reported .
  • Results or Outcomes: The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .

Safety And Hazards

“(2-Methyl-5-nitrophenyl)methanol” is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement is H319, which indicates that it causes serious eye irritation .

Future Directions

Compounds based on a (2-nitrophenyl)methanol scaffold, such as “(2-Methyl-5-nitrophenyl)methanol”, are being explored for their potential as inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This research could lead to the development of new drugs for treating bacterial infections .

properties

IUPAC Name

(2-methyl-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQRNQSJJZLSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393725
Record name (2-methyl-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-nitrophenyl)methanol

CAS RN

22474-47-1
Record name (2-methyl-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHYL-5-NITRO-PHENYL)-METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Methyl-5-nitrobenzoic acid (2.00 g, 11.0 mmol) was warmed under nitrogen, dissolved in anhydrous THF (25 mL), and treated with a 1N solution of borane in THF (16.5 mL). After stirring 18 hours at ambient temperature the reaction was quenched with a solution of potassium carbonate (1.8 g, 13 mmol) in water (50 mL), and the THF removed in vacuo. The remaining aqueous solution was extracted with DCM, and the organic layer washed with pH 7 buffer and brine, dried over sodium sulfate, and filtered. The evaporated filtrate gave the title compound as a pale yellow solid (1.76 g, 95%). 1H NMR (300 MHz, CDCl3) δ 8.29 (d, 1H, J=2.5 Hz), 8.04 (dd, 1H, J=8.3 Hz, 2.5 Hz), 7.31 (d, 1H, J=8.31 Hz), 4.77 (d, 2H, J=5.5 Hz), 2.41 (s, 3H), 2.09 (t, 1H, J=5.6 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16.5 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-5-nitrobenzoic acid (3.0 g, 16.6 mmol, Acros) in THF (60 ml) at ambient temperature under nitrogen was added dropwise 1.0 M borane-tetrahydrofuran complex (33.1 ml, 33.1 mmol, Aldrich). The solution was heated to 80° C. for 1.5 h. To the solution at ambient temperature was slowly added methanol (20 ml) and then heated to 80° C. for 30 min. The solvent was removed in vacuo to leave an oil. The residue was dissolved in methanol (approximately 30 ml) and the solvent removed in vacuo to give (2-methyl-5-nitrophenyl)methanol as a yellow solid (3.18 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-5-nitrophenyl)methanol
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Citations

For This Compound
2
Citations
A Marshall - 2010 - researchspace.auckland.ac.nz
Phosphatidylinositol 3-kinases (PI3Ks) are a lipid enzyme family that are vitally important regulators of intracellular signalling pathways which control cellular activities including cell …
Number of citations: 0 researchspace.auckland.ac.nz
J Xu - Current medicinal chemistry, 2011 - ingentaconnect.com
This review summarizes the sources and characteristics of various natural products that can be extracted from mangroveassociated microbes with a focus on bioactivity, highlighting the …
Number of citations: 51 www.ingentaconnect.com

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